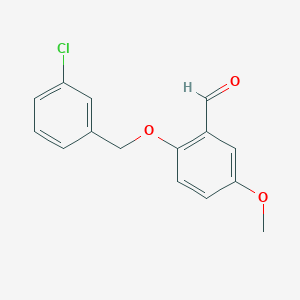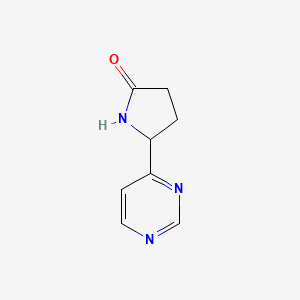
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 5-position and a 3-chlorobenzyl ether substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 5-methoxy-2-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and chlorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-5-methoxybenzoic acid
Reduction: 2-((3-Chlorobenzyl)oxy)-5-methoxybenzyl alcohol
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((3-Chlorobenzyl)oxy)-4-methoxybenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C15H13ClO3 |
|---|---|
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-5-6-15(12(8-14)9-17)19-10-11-3-2-4-13(16)7-11/h2-9H,10H2,1H3 |
Clé InChI |
OZRBVHHZLFKVBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)


![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)





